Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate
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Overview
Description
Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate is a complex organic compound with the molecular formula C17H13ClN2O3. It belongs to the class of heterocyclic compounds, specifically pyrrolopyridazines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate typically involves multiple steps, including cyclization and acylation reactions. One common method involves the cyclization of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyridazine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-ethyl-2-(4-fluorophenyl)pyrrolo[1,2-b]pyridazine-5-carboxylate: This compound has a similar pyrrolopyridazine structure but with different substituents, leading to distinct biological activities.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic scaffold and exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory effects.
Uniqueness
Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chlorobenzoyl group, in particular, may enhance its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
302913-52-6 |
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Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate |
InChI |
InChI=1S/C17H13ClN2O3/c1-2-23-17(22)13-10-15(20-14(13)4-3-9-19-20)16(21)11-5-7-12(18)8-6-11/h3-10H,2H2,1H3 |
InChI Key |
NUJZASQATHRGCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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